2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
The compound 2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 2: A 4-chlorophenyl group, contributing electron-withdrawing effects and enhancing lipophilicity.
- Position 4: A (2-fluorobenzyl)thio substituent, introducing steric bulk and modulating electronic properties via fluorine’s electronegativity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-15-7-5-13(6-8-15)17-11-18-19(22-9-10-24(18)23-17)25-12-14-3-1-2-4-16(14)21/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHYFIQBEBFHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class. Its unique structure, characterized by a chlorophenyl group and a fluorobenzylthio moiety, suggests potential biological activity. This article examines its biological properties, including antimicrobial and anticancer activities, supported by data from various studies.
Chemical Structure and Properties
- Molecular Formula : CHClFS
- Molecular Weight : 369.85 g/mol
- CAS Number : 1207056-23-2
Biological Activity Overview
The biological activity of 2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. The compound's effectiveness against various pathogens was evaluated through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.25 | 0.30 |
| Escherichia coli | 0.30 | 0.35 |
In vitro tests indicated that the compound significantly inhibited biofilm formation in Staphylococcus species, suggesting a mechanism that interferes with bacterial adhesion and colonization .
Anticancer Activity
The anticancer potential of this compound has also been explored. In cell line studies, it exhibited cytotoxic effects on various cancer cells, inducing apoptosis through mechanisms involving the inhibition of protein kinases and disruption of DNA replication.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Results showed that the compound could reduce cell viability significantly at concentrations as low as 10 μM, with IC50 values indicating effective cytotoxicity .
The proposed mechanisms for the biological activity of 2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine include:
- Antimicrobial : Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Anticancer : Induction of apoptosis via activation of caspases and modulation of cell cycle regulators.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of pyrazolo derivatives against clinical isolates revealed that compound 7b (related to our compound) had superior antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL . -
Case Study on Anticancer Activity :
In a study evaluating several pyrazolo compounds for anticancer properties, it was found that those containing similar structural features to our compound showed significant inhibition of tumor growth in xenograft models, demonstrating its potential for further development as a therapeutic agent .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo family exhibit a range of biological activities, including anticancer, anti-inflammatory, and anti-microbial properties. The following sections detail specific applications:
Anticancer Activity
- Mechanism of Action : Pyrazolo compounds have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, some derivatives have demonstrated potent inhibition against cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Case Studies :
- A study identified a novel anticancer compound through screening a library of pyrazolo derivatives on multicellular spheroids, highlighting the potential of these compounds in targeting tumor microenvironments .
- Another investigation reported that certain pyrazolo derivatives exhibited significant antiproliferative effects on human tumor cell lines such as HeLa and HCT116 .
Anti-inflammatory Properties
Pyrazolo compounds have also been explored for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases.
Neuroprotective Effects
Emerging studies suggest that pyrazolo derivatives could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of pyrazolo compounds:
- Substituent Effects : The presence of halogen substituents (like chlorine and fluorine) can significantly influence biological activity. For example, the introduction of a fluorobenzyl group has been linked to enhanced potency against specific targets .
- Modifications : Variations in the thioether moiety can lead to different pharmacological profiles, making it essential to explore various substitutions systematically.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: Fluorine’s placement on the benzyl group (e.g., 2- vs.
- Electron-Withdrawing Groups : Chlorine (4-chlorophenyl) and fluorine (2-fluorobenzyl) enhance electrophilicity, which may improve binding to electron-rich enzyme pockets .
- Polar vs. Nonpolar Groups: Methoxy (in ) increases solubility but reduces membrane permeability compared to chloro/fluoro substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
